2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine
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Overview
Description
2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a quinoline derivative, followed by methoxylation and subsequent amination with 4-methoxyaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Another compound with similar structural features but different chemical properties.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Shares the methoxy and dichloro groups but has a different core structure.
Uniqueness
2,3-Dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine is unique due to its specific quinoline core, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2,3-dichloro-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-22-11-5-3-10(4-6-11)20-16-13-9-12(23-2)7-8-14(13)21-17(19)15(16)18/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKJEMFRPNKWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC3=C2C=C(C=C3)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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